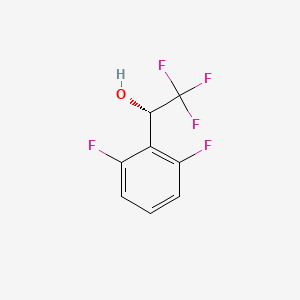
(1S)-1-(2,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(2,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol is a fluorinated organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2,6-difluorobenzaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Solvent: Common solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogen atoms can be substituted with other functional groups like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic reagents like ammonia (NH₃) or thiols (R-SH).
Major Products
Oxidation: Formation of difluorophenyl trifluoroacetone or difluorophenyl trifluoroacetic acid.
Reduction: Formation of difluorophenyl trifluoroethanol or difluorophenyl trifluoroethane.
Substitution: Formation of difluorophenyl trifluoroethylamine or difluorophenyl trifluoroethylthiol.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(2,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials with enhanced properties.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological systems can provide insights into the development of new drugs or therapeutic agents.
Medicine
In medicine, this compound is explored for its potential use in pharmaceuticals. Its fluorinated structure can enhance the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (1S)-1-(2,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Modulation: Binding to receptors and altering their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(2,4-difluorophenyl)-2,2,2-trifluoroethan-1-ol
- (1S)-1-(2,6-dichlorophenyl)-2,2,2-trifluoroethan-1-ol
- (1S)-1-(2,6-difluorophenyl)-2,2,2-trifluoroethane
Uniqueness
(1S)-1-(2,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol stands out due to its specific difluorophenyl and trifluoroethanol groups. These functional groups confer unique chemical and physical properties, making it distinct from other similar compounds. Its enhanced stability, reactivity, and potential bioactivity make it a valuable compound for various applications.
Properties
Molecular Formula |
C8H5F5O |
|---|---|
Molecular Weight |
212.12 g/mol |
IUPAC Name |
(1S)-1-(2,6-difluorophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5F5O/c9-4-2-1-3-5(10)6(4)7(14)8(11,12)13/h1-3,7,14H/t7-/m0/s1 |
InChI Key |
RSGKVSXJCHRZMA-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)[C@@H](C(F)(F)F)O)F |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(C(F)(F)F)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


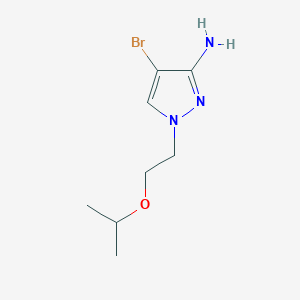
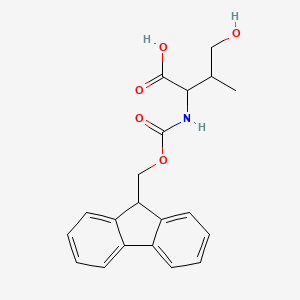
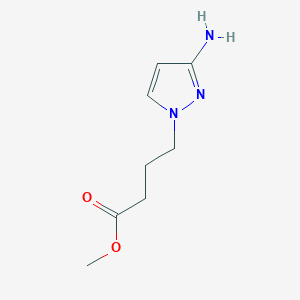
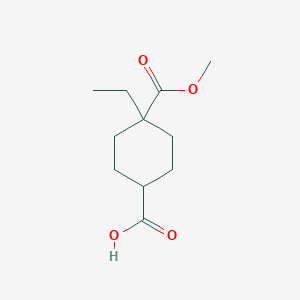
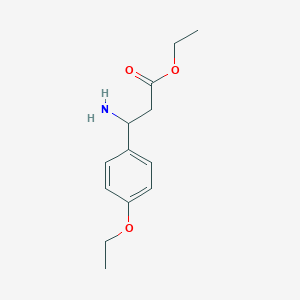
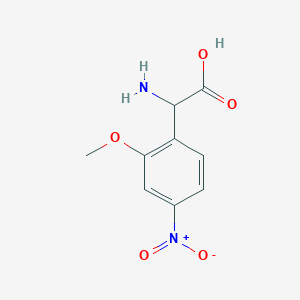

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)aceticacid](/img/structure/B13543631.png)
![rac-[(1R,2S,4S,6R)-6-aminobicyclo[2.2.1]heptan-2-yl]methanolhydrochloride](/img/structure/B13543638.png)
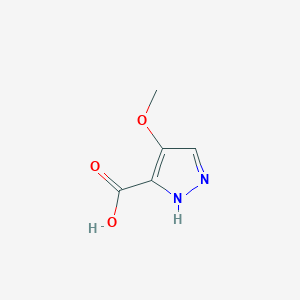
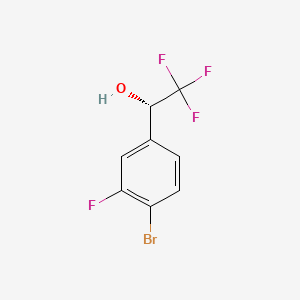
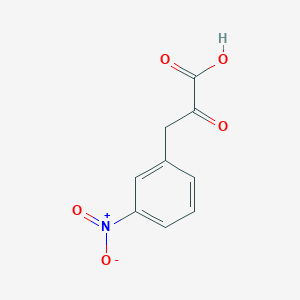
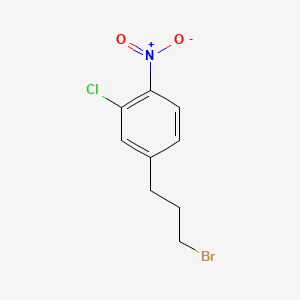
![4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13543665.png)
